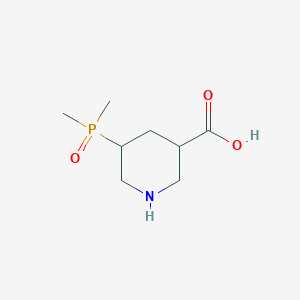
2-Acetyl-6-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, the reaction between 2-fluorobenzaldehyde and acetone under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing microwave-assisted synthesis to enhance reaction rates and yields. This method involves irradiating the reaction mixture with microwaves, which can significantly reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Acetyl-6-fluorobenzoic acid.
Reduction: 2-Acetyl-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Acetyl-6-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. The molecular targets and pathways involved vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
2-Fluorobenzaldehyde: Lacks the acetyl group, making it less reactive in certain condensation reactions.
6-Fluoro-2-methylbenzaldehyde: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness: 2-Acetyl-6-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C9H7FO2 |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
2-acetyl-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)7-3-2-4-9(10)8(7)5-11/h2-5H,1H3 |
Clé InChI |
JIACENFBCYQDNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)



![Methyl 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoate](/img/structure/B15304475.png)


![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)

